REACTION_CXSMILES
|
[C:1]1(=[O:6])[CH2:5][CH2:4][CH:3]=[CH:2]1.[C:7]([C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[NH:14][CH:13]=[CH:12]2)#[N:8]>C(#N)C.O.O.O.O.O.O.[O-]S(C(F)(F)F)(=O)=O.[Yb+3].[O-]S(C(F)(F)F)(=O)=O.[O-]S(C(F)(F)F)(=O)=O>[O:6]=[C:1]1[CH2:5][CH2:4][CH:3]([C:12]2[C:11]3[C:15](=[CH:16][CH:17]=[C:9]([C:7]#[N:8])[CH:10]=3)[NH:14][CH:13]=2)[CH2:2]1 |f:3.4.5.6.7.8.9.10.11.12|
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
C1(C=CCC1)=O
|
Name
|
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
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C(#N)C=1C=C2C=CNC2=CC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
ytterbium triflate hexahydrate
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Quantity
|
124 mg
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.[O-]S(=O)(=O)C(F)(F)F.[Yb+3].[O-]S(=O)(=O)C(F)(F)F.[O-]S(=O)(=O)C(F)(F)F
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Name
|
7d
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
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the reaction was concentrated to an oil
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Type
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ADDITION
|
Details
|
diluted with ether
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Type
|
FILTRATION
|
Details
|
The red oily mixture was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica gel (35 g)
|
Type
|
CONCENTRATION
|
Details
|
Pure product fractions were concentrated
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
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Name
|
|
Type
|
product
|
Smiles
|
O=C1CC(CC1)C1=CNC2=CC=C(C=C12)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.55 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |